Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Overview
Description
Ethyl 5-hydroxy-3-[3-(trif
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group , which is often found in pharmaceuticals and agrochemicals due to its ability to modify the properties of organic molecules. It also contains an indole nucleus , which is known to bind with high affinity to multiple receptors.
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets enzymes, it might inhibit or enhance their activity. If it targets receptors, it could act as an agonist or antagonist. The trifluoromethyl group can participate in radical reactions , which might influence the compound’s interactions with its targets.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
The results of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has antiviral activity, it might prevent viral replication within host cells .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the trifluoromethyl group is known to enhance the stability of pharmaceuticals .
Properties
IUPAC Name |
ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOJTPZTDJCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363162 | |
Record name | AG-H-08496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77195-47-2 | |
Record name | AG-H-08496 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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